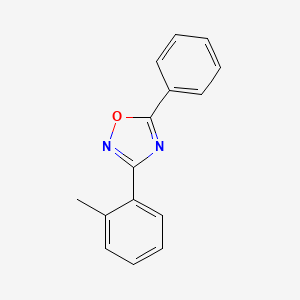

3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2-methylphenyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-7-5-6-10-13(11)14-16-15(18-17-14)12-8-3-2-4-9-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWQKWQWFBYGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 2-methylbenzohydrazide with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methylphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:

3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules and study reaction mechanisms. The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of derivatives that may possess enhanced properties or functionalities .

Material Development:

In the field of materials science, this compound is explored for its potential in developing polymers and dyes with specific properties. Its ability to form stable structures makes it suitable for creating materials with tailored characteristics .

Biological Applications

Antimicrobial Properties:

Research has indicated that this compound exhibits antimicrobial activity. The compound can inhibit certain enzymes involved in microbial growth, making it a candidate for developing new antimicrobial agents .

Anticancer Activity:

A significant area of investigation is the compound's potential as an anticancer agent. Studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells. For instance, derivatives synthesized from this compound have demonstrated potent activity against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .

Case Study:

In one study involving breast cancer cell lines (MCF-7), derivatives of this compound exhibited significant cytotoxic effects. The most active derivative showed an IC50 value of approximately 0.48 µM against MCF-7 cells, indicating strong potential for further development as an anticancer therapeutic .

Medicinal Applications

Drug Development:

The compound is being explored for its therapeutic applications in drug development. Its structural features allow it to interact with biological targets effectively. For example, modifications to the oxadiazole ring can enhance its binding affinity to specific receptors or enzymes involved in disease processes .

Therapeutic Delivery Systems:

Research indicates that this compound can be incorporated into drug delivery systems aimed at improving the bioavailability and targeting of therapeutic agents .

Industrial Applications

Polymer Science:

In industrial applications, this compound is utilized in the formulation of polymers that require specific thermal or optical properties. Its stability and reactivity make it a suitable candidate for use in advanced materials .

Dyes and Pigments:

The unique chemical structure of this compound allows it to be used as a dye or pigment in various applications due to its vibrant color and stability under different environmental conditions .

| Compound Derivative | Cell Line Tested | IC50 Value (µM) | Activity Level |

|---|---|---|---|

| Derivative A | MCF-7 | 0.48 | High |

| Derivative B | HCT116 | 0.19 | Very High |

| Derivative C | A549 | 0.11 | Moderate |

| Derivative D | LXFA 629 | 0.003 | Extremely High |

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxadiazole ring that contributes to its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast cancer) | 15.63 |

| This compound | HeLa (Cervical cancer) | 20.00 |

| This compound | A375 (Melanoma) | 10.50 |

These values indicate that the compound exhibits promising antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The oxadiazole derivatives have also shown efficacy against various microbial strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial survival. Specific targets include:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to the reactivation of tumor suppressor genes.

- Carbonic Anhydrases : These enzymes are crucial for maintaining pH homeostasis in cells; their inhibition can disrupt cellular functions in both cancerous and microbial cells .

Case Studies

A notable study evaluated the effects of this compound on drug-resistant leukemia cell lines. The results indicated that it significantly reduced cell viability with an EC50 ranging from 5.5 to 13.2 µM against chronic myeloid leukemia cells .

Another investigation focused on its antiparasitic properties against Trypanosoma cruzi, revealing an EC50 value of 2.9 µM, highlighting its potential as a dual-action therapeutic agent against both cancer and parasitic infections .

Q & A

Q. What are the established synthetic methodologies for preparing 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole?

Methodological Answer: Synthesis typically involves heterocyclic coupling or S-alkylation reactions . For example:

- S-Alkylation : Reacting 5-(chloromethyl)-3-substituted phenyl-1,2,4-oxadiazole intermediates with appropriate nucleophiles (e.g., thiols or phenols) under tetrahydrofuran (THF) or acetonitrile solvents. Catalysts like methanesulfonic acid or ultrasound irradiation may enhance reaction efficiency .

- Cyclization : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC).

Q. Key Characterization Steps :

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- Fluorescence Spectroscopy : Excitation/emission spectra (e.g., λₑₓ = 320 nm, λₑₘ = 420 nm) reveal photophysical behavior. Substituent position (e.g., 2-methyl vs. 4-fluorophenyl) impacts emission due to coplanarity differences between aryl rings and the oxadiazole core .

- Dipole Moment Analysis : Experimental dipole moments (e.g., ~5.0 D) correlate with tautomeric equilibria in excited states, resolved via solvent polarity studies .

- Elemental Analysis : Validate stoichiometry (e.g., C: 68.1%, H: 4.5%, N: 10.6%) .

Advanced Research Questions

Q. How does the substituent position on the phenyl ring influence photophysical properties?

Methodological Answer:

- Coplanarity Effects : Substituents in the 5-position (e.g., 2-hydroxyphenyl) allow conjugation with the oxadiazole ring, enabling tautomerism (e.g., proton transfer (PT) structures) and long-wavelength emission. In contrast, 3-position substituents (e.g., 2-methylphenyl) disrupt coplanarity, limiting PT and yielding only "normal" emission bands .

- Experimental Design : Compare emission spectra in non-hydrogen-bonding solvents (e.g., cyclohexane) vs. polar solvents (e.g., ethanol) to isolate tautomeric contributions .

Q. What role does base catalysis play in rearrangement reactions of 5-phenyl-1,2,4-oxadiazole derivatives?

Methodological Answer:

- Mechanistic Insights : Tertiary amines (e.g., triethylamine, TEA) catalyze mononuclear rearrangements via second-order pathways , dependent on amine concentration. Secondary amines (e.g., piperidine, PIP) show similar behavior but differ in transition-state stabilization due to steric effects .

- Data Contradiction Analysis : Contrast reactivity of urea-linked derivatives (e.g., 3-phenylurea of 5-phenyl-1,2,4-oxadiazole) with formamidin analogs to elucidate electronic vs. steric influences .

Q. How can crystallographic studies inform the design of oxadiazole-based materials?

Methodological Answer:

- Noncovalent Interactions : X-ray diffraction reveals CH⋯N and CH⋯π interactions stabilizing crystal packing. For example, thioether-linked 5-phenyl-1,3,4-oxadiazoles exhibit layered structures due to π-stacking, guiding material design for optoelectronic applications .

- Supramolecular Engineering : Modify substituents (e.g., tert-butyl or fluorophenyl groups) to tune intermolecular distances and thermal stability .

Q. What methodologies are used to evaluate the biological activity of oxadiazole derivatives?

Methodological Answer:

Q. How are tautomeric equilibria resolved in spectroscopic data interpretation?

Methodological Answer:

- Solvent-Dependent Studies : Compare UV-Vis and fluorescence spectra in aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol). Tautomeric PT structures exhibit redshifted emission in aprotic media .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict tautomer stability and transition states, reconciling experimental contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.